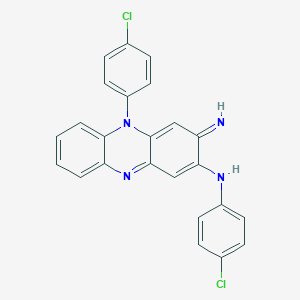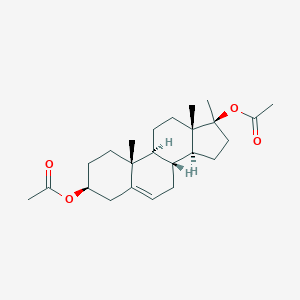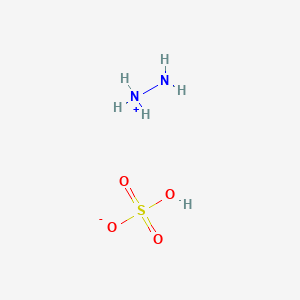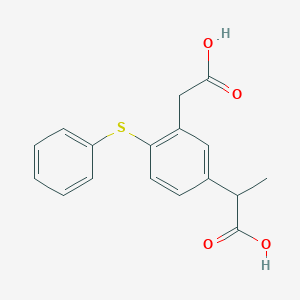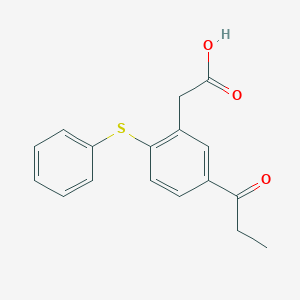![molecular formula C7H15NO2Si B051899 Carbamic acid,[(ethenyldimethylsilyl)methyl]-,methyl ester(9ci) CAS No. 120491-50-1](/img/structure/B51899.png)
Carbamic acid,[(ethenyldimethylsilyl)methyl]-,methyl ester(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinyldimethyl(carbomethoxyaminomethyl)silane is an organosilicon compound with the molecular formula C7H15NO2Si and a molecular weight of 173.28 g/mol. This compound is characterized by the presence of a vinyl group, a dimethylsilyl group, and a carbomethoxyaminomethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of vinyldimethyl(carbomethoxyaminomethyl)silane can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of chlorosilanes with organomagnesium reagents under mild reaction conditions . Another method includes the silylation of vinyliodonium salts with zinc-based silicon reagents, which is catalyzed by copper and provides high yields . Additionally, the hydrosilylation of terminal alkenes using manganese or nickel catalysts can also produce vinylsilanes .
Industrial Production Methods
Industrial production of vinyldimethyl(carbomethoxyaminomethyl)silane typically involves large-scale nucleophilic substitution reactions or hydrosilylation processes. These methods are chosen for their efficiency, scalability, and compatibility with various functional groups .
Analyse Chemischer Reaktionen
Types of Reactions
Vinyldimethyl(carbomethoxyaminomethyl)silane undergoes several types of chemical reactions, including:
Oxidation: The oxidation of carbon-silicon bonds can be achieved using aqueous fluoride and peroxide.
Reduction: Reduction reactions can be performed using various reducing agents, although specific conditions may vary.
Substitution: Nucleophilic substitution reactions with chlorosilanes and organomagnesium reagents are common.
Common Reagents and Conditions
Oxidation: Aqueous fluoride and peroxide are commonly used for oxidation reactions.
Substitution: Organomagnesium reagents and chlorosilanes are frequently used in nucleophilic substitution reactions.
Hydrosilylation: Catalysts such as manganese, nickel, and copper are used in hydrosilylation reactions.
Major Products
The major products formed from these reactions include various functionalized tetraorganosilanes, vinylsilanes, and allylsilanes .
Wissenschaftliche Forschungsanwendungen
Vinyldimethyl(carbomethoxyaminomethyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of polymethylvinylborosiloxanes (PMVBs) by direct polycondensation.
Biology: The compound’s reactivity and functional group compatibility make it useful in biological studies, particularly in the modification of biomolecules.
Industry: Vinyldimethyl(carbomethoxyaminomethyl)silane is used in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of vinyldimethyl(carbomethoxyaminomethyl)silane involves its ability to undergo various chemical reactions, such as nucleophilic substitution and hydrosilylation. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of functionalized products. The specific molecular targets and pathways depend on the reaction conditions and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethoxymethylvinylsilane: Similar in structure but with methoxy groups instead of carbomethoxyaminomethyl groups.
Vinyltrimethoxysilane: Contains three methoxy groups attached to the silicon atom.
Dichloromethylvinylsilane: Contains two chlorine atoms attached to the silicon atom.
Uniqueness
Vinyldimethyl(carbomethoxyaminomethyl)silane is unique due to the presence of the carbomethoxyaminomethyl group, which imparts distinct reactivity and functional group compatibility. This makes it particularly useful in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
120491-50-1 |
|---|---|
Molekularformel |
C7H15NO2Si |
Molekulargewicht |
173.28 g/mol |
IUPAC-Name |
methyl N-[[ethenyl(dimethyl)silyl]methyl]carbamate |
InChI |
InChI=1S/C7H15NO2Si/c1-5-11(3,4)6-8-7(9)10-2/h5H,1,6H2,2-4H3,(H,8,9) |
InChI-Schlüssel |
YJYHJYZRKCVDCW-UHFFFAOYSA-N |
SMILES |
COC(=O)NC[Si](C)(C)C=C |
Kanonische SMILES |
COC(=O)NC[Si](C)(C)C=C |
Synonyme |
Carbamic acid, [(ethenyldimethylsilyl)methyl]-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


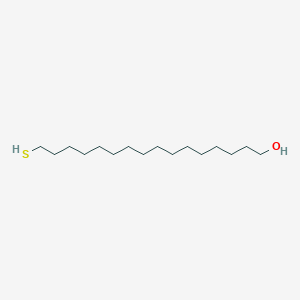
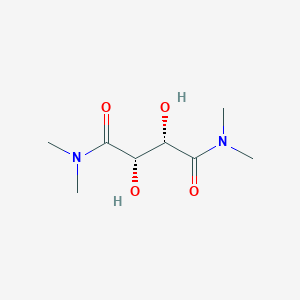

![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)

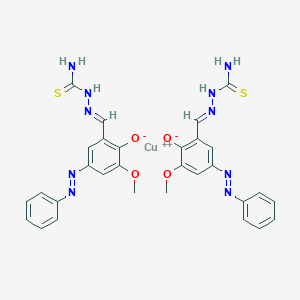
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)
